![molecular formula C21H25FN2O2 B4436917 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4436917.png)
1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as ML352, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the pathogenesis of various diseases. For example, 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been shown to inhibit the activity of β-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide have been extensively studied in preclinical studies. 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been found to have a high affinity for its target enzymes and proteins, which results in potent inhibition. 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has also been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. In addition, 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity for its target enzymes and proteins, which results in potent inhibition. 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are some limitations to the use of 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide in lab experiments. For example, 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide. One area of future research is the evaluation of 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide in clinical trials for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another area of future research is the identification of new target enzymes and proteins for 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide, which may expand its therapeutic applications. Finally, the development of new analogs of 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties may also be an area of future research.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has been found to inhibit the activity of various enzymes and proteins, including phosphodiesterases, β-secretase, and monoamine oxidase. These enzymes and proteins are involved in the pathogenesis of various diseases, and their inhibition by 1-(2-fluorobenzyl)-N-(2-methoxybenzyl)-4-piperidinecarboxamide has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-26-20-9-5-3-6-17(20)14-23-21(25)16-10-12-24(13-11-16)15-18-7-2-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPTNMCBQQEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.